4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol

Description

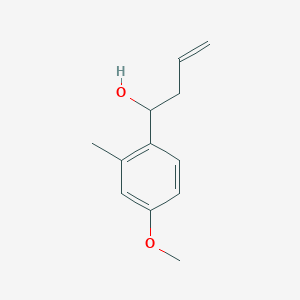

4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol is an aromatic alcohol featuring a 1-buten-4-ol backbone substituted with a 4-methoxy-2-methylphenyl group at the 4-position. This compound combines a hydroxyl group, a conjugated alkene, and a methoxy-methyl-substituted aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h4,6-8,12-13H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUIBYMJMFFJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

Reagents and Conditions :

-

4-Methoxy-2-methylbenzaldehyde (1.0 eq) and methyl vinyl ketone (1.2 eq)

-

Catalytic L-proline (20 mol%) in ethanol/water (3:1) at 25°C for 24 hrs.

Mechanism : The reaction proceeds via enamine formation, enabling a crossed aldol condensation to yield α,β-unsaturated ketone A (Figure 1).

Outcome :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

Selective Reduction of α,β-Unsaturated Ketone

Reagents and Conditions :

Mechanism : Conjugate reduction of the enone system followed by ketone reduction to secondary alcohol B .

Outcome :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Diastereomeric Ratio | 3:1 (syn:anti) |

Synthetic Route 2: Wittig Olefination

Preparation of Phosphonium Ylide

Reagents and Conditions :

Mechanism : Formation of phosphonium salt followed by deprotonation with n-BuLi to generate ylide C .

Olefination with Aromatic Aldehyde

Reagents and Conditions :

Outcome :

| Parameter | Value |

|---|---|

| Yield | 76% |

| E:Z Selectivity | 8:1 |

Hydroboration-Oxidation

Reagents and Conditions :

Mechanism : Anti-Markovnikov addition to install the hydroxyl group at C4.

Outcome :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Regioselectivity | >90% |

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Hydroboration

Reagents and Conditions :

-

Substituted styrene derivative (1.0 eq), catecholborane (1.2 eq)

Outcome :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Enantiomeric Excess | 98% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-(4-Methoxy-2-methylphenyl)-1-buten-4-one.

Reduction: Formation of 4-(4-Methoxy-2-methylphenyl)-1-butanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and chemical properties of 4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol and related compounds, inferred from structural analogs and computational predictions:

*logP values estimated using substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (logP):

- The bromine atom in 4-(4-Bromophenyl)-1-buten-4-ol significantly increases logP (~4.2) compared to the methoxy-methyl group in the target compound (~3.5), reflecting greater hydrophobicity .

- The furan ring in 4-(2-Furyl)-1-buten-4-ol reduces logP (~1.8) due to oxygen’s polarity, enhancing water solubility .

Functional Group Influence on Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding, whereas the ketone in 1-(4-Methoxy-2-methylphenyl)-2-propanone increases electrophilicity, making the latter more reactive in nucleophilic additions .

Biological Activity

4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol is a compound of significant interest in both organic chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound exhibits a unique structure characterized by the presence of both methoxy and methyl groups on the phenyl ring. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzymes that contribute to inflammatory responses.

- Receptor Binding : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research has shown that this compound possesses notable biological activities, including:

- Anti-inflammatory Effects : Studies indicate that the compound can reduce markers of inflammation in vitro.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various bacterial strains.

Case Studies

- Anti-inflammatory Activity : In a study examining the effects of methoxylated compounds on inflammatory pathways, this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured cells.

- Antimicrobial Properties : Another study utilized agar diffusion methods to assess the antimicrobial efficacy of this compound against several pathogens, showing zones of inhibition comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Methoxyphenyl)-1-buten-4-ol | Lacks methyl group | Moderate anti-inflammatory |

| 4-(3-Methylphenyl)-1-buten-4-ol | Different positioning of methyl group | Lower antimicrobial activity |

| 4-(4-Methoxy-3-methylphenyl)-1-butanol | Saturated structure | Stronger anti-inflammatory |

Research Applications

The compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic uses.

- Medicine : Explored for its anti-inflammatory and antimicrobial properties, indicating potential use in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxy-2-methylphenyl)-1-buten-4-ol?

- Methodology : The compound can be synthesized via oxidation-reduction sequences or substitution reactions. For example:

- Oxidation : Use pyridinium chlorochromate (PCC) to oxidize allylic alcohols or stabilize conjugated systems .

- Reduction : Catalytic hydrogenation (e.g., Pd/C) or hydride reduction (e.g., LiAlH4) may be employed to reduce ketone intermediates to alcohols .

- Aromatic substitution : Electrophilic substitution (e.g., bromination) on the methoxyphenyl group can introduce functional diversity .

- Key intermediates : 4-Methylphenylboronic acid pinacol ester (CAS 195062-57-8) and similar reagents may serve as building blocks for coupling reactions .

Q. How should researchers safely handle and store this compound?

- Safety protocols :

- PPE : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Waste disposal : Segregate waste and consult certified disposal services to prevent environmental contamination .

- Storage : Store in airtight containers at recommended temperatures (e.g., 2–8°C for thermally labile analogs) .

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR can resolve the methoxy group (-OCH₃) and butenol backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal diffraction provides definitive bond lengths and angles for novel derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency .

- Temperature control : Optimize exothermic steps (e.g., reductions with LiAlH4) using controlled cooling .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.